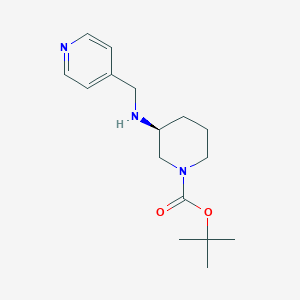

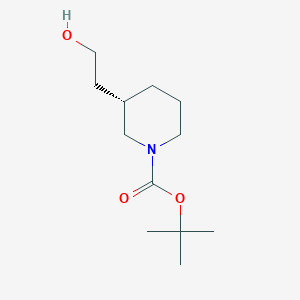

![molecular formula C12H16N4O B1294157 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile CAS No. 1017782-85-2](/img/structure/B1294157.png)

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

カタログ番号 B1294157

CAS番号:

1017782-85-2

分子量: 232.28 g/mol

InChIキー: PXVIXXKRIPFJGL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

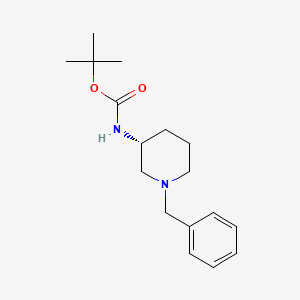

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is a chemical compound with the molecular formula C12H16N4O . It has gained a lot of attention in scientific research due to its potential.

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives, which include 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, involve methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is represented by the formula C12H16N4O . The molecular weight of this compound is 232.28 g/mol.Chemical Reactions Analysis

While specific chemical reactions involving 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile are not mentioned in the search results, piperazine derivatives in general have been synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts .科学的研究の応用

-

Scientific Field: Organic Chemistry and Drug Development

- “2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile” is a type of piperazine derivative . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

- The compound is used for proteomics research .

-

Application: Synthesis of Piperazine Derivatives

- The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

- A specific method reported involves the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

-

Scientific Field: Proteomics Research

-

Application: Chemical Synthesis

-

Scientific Field: Chemical Synthesis

-

Application: Proteomics Research

特性

IUPAC Name |

2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c13-10-11-2-1-3-14-12(11)16-6-4-15(5-7-16)8-9-17/h1-3,17H,4-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVIXXKRIPFJGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=C(C=CC=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

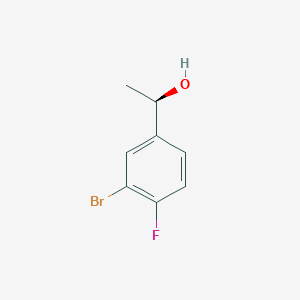

(R)-1-(3-Bromo-4-fluorophenyl)ethanol

1212136-05-4

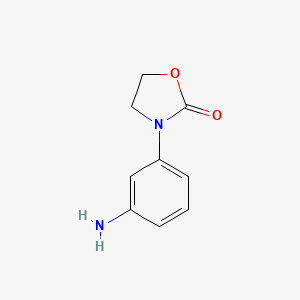

3-(3-Aminophenyl)-1,3-oxazolidin-2-one

34232-43-4

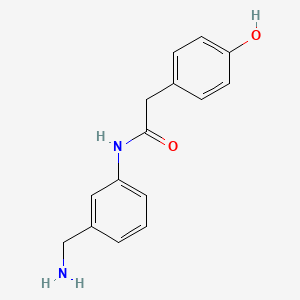

(R)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate

454713-13-4

![4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294083.png)

![4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294084.png)

![4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294086.png)

![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)

![4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294089.png)